molecular formula C14H15N3 B12750278 N-Methyl varenicline CAS No. 328055-92-1

N-Methyl varenicline

Cat. No.: B12750278
CAS No.: 328055-92-1
M. Wt: 225.29 g/mol
InChI Key: NJHXRPHFYMFVFC-AOOOYVTPSA-N
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Description

N-Methyl varenicline is a derivative of varenicline, a compound primarily known for its use in smoking cessation Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl varenicline typically involves the methylation of varenicline. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl varenicline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms, potentially leading to the removal of the methyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl varenicline has several applications in scientific research:

Mechanism of Action

N-Methyl varenicline exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4/beta2 subtype, partially activating the receptor while preventing nicotine from binding. This dual action helps reduce nicotine cravings and withdrawal symptoms. The compound also affects dopaminergic pathways, which play a role in the reward system associated with smoking .

Comparison with Similar Compounds

Similar Compounds

    Varenicline: The parent compound, primarily used for smoking cessation.

    Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used in some countries for smoking cessation.

    Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.

Uniqueness

N-Methyl varenicline is unique due to the presence of the additional methyl group, which may enhance its binding affinity and selectivity for certain receptor subtypes. This structural modification could potentially lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

328055-92-1

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

(1R,12S)-14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C14H15N3/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14/h2-3,5-6,9-10H,4,7-8H2,1H3/t9-,10+

InChI Key

NJHXRPHFYMFVFC-AOOOYVTPSA-N

Isomeric SMILES

CN1C[C@H]2C[C@@H](C1)C3=CC4=NC=CN=C4C=C23

Canonical SMILES

CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23

Origin of Product

United States

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